molecular formula C7H7N3O3 B13662807 1-(4-Amino-5-nitropyridin-3-yl)ethanone

1-(4-Amino-5-nitropyridin-3-yl)ethanone

Cat. No.: B13662807
M. Wt: 181.15 g/mol
InChI Key: NYVCSLARYSOTBK-UHFFFAOYSA-N
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Description

1-(4-Amino-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol . This compound is characterized by its pyridine ring substituted with amino and nitro groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Amino-5-nitropyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-aminopyridine followed by acetylation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Amino-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-5-nitropyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-(4-Amino-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and resulting chemical behavior.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

1-(4-amino-5-nitropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7N3O3/c1-4(11)5-2-9-3-6(7(5)8)10(12)13/h2-3H,1H3,(H2,8,9)

InChI Key

NYVCSLARYSOTBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1N)[N+](=O)[O-]

Origin of Product

United States

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